molecular formula C13H19ClN2O3 B1397580 3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-34-7

3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397580
CAS No.: 1220032-34-7
M. Wt: 286.75 g/mol
InChI Key: OLSHRIBMGGQQCZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound in solution. Proton nuclear magnetic resonance analysis reveals characteristic resonance patterns that reflect the compound's structural features and conformational preferences in solution.

The piperidine ring protons exhibit complex multipicity patterns arising from the non-equivalent chemical environments of the axial and equatorial positions. The proton attached to carbon-3, which bears the ethyl-nitrophenoxy substituent, appears as a complex multiplet due to coupling with adjacent ring protons and the ethyl chain. The remaining piperidine ring protons display characteristic chemical shifts in the range of 1.5 to 3.2 parts per million, with the protons adjacent to the nitrogen atom appearing at higher chemical shift values due to the deshielding effect of the electronegative nitrogen.

The ethyl linker protons provide distinctive resonance patterns that reflect the compound's conformational dynamics. The two methylene groups of the ethyl chain exhibit different chemical environments due to their proximity to either the piperidine nitrogen or the phenoxy oxygen. The methylene group directly attached to the phenoxy oxygen typically appears around 4.2 parts per million, reflecting the deshielding influence of the aromatic system, while the methylene group connected to the piperidine ring resonates at approximately 2.8 parts per million.

Aromatic proton resonances from the nitrophenyl group appear in the characteristic aromatic region between 7.0 and 8.0 parts per million. The nitro group's strong electron-withdrawing effect causes significant downfield shifts for the ortho and para protons relative to the nitro substituent. The coupling patterns between aromatic protons provide definitive confirmation of the substitution pattern and can be used to distinguish between positional isomers.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the aromatic carbons appearing in the range of 110 to 160 parts per million. The carbon bearing the nitro group exhibits a characteristic downfield shift due to the electron-withdrawing nature of the substituent. The piperidine ring carbons appear between 20 and 65 parts per million, with the substituted carbon-3 showing a distinct chemical shift pattern that confirms the substitution position.

Nuclear Type Chemical Shift Range Multiplicity Assignment
Aromatic protons 7.0-8.0 ppm Various Nitrophenyl ring
Phenoxy methylene ~4.2 ppm Triplet Ethyl linker
Piperidine methylene ~2.8 ppm Triplet Ethyl linker
Ring protons 1.5-3.2 ppm Complex Piperidine ring

Infrared Spectral Signatures

Infrared spectroscopy provides valuable information about the functional group characteristics and intermolecular interactions present in this compound. The compound's infrared spectrum exhibits several distinctive absorption bands that correspond to specific vibrational modes of its constituent functional groups.

The nitro group contributes two characteristic strong absorption bands corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations. The asymmetric stretching mode typically appears around 1520-1570 wavenumbers, while the symmetric stretching occurs near 1340-1380 wavenumbers. The exact positions of these bands provide information about the electronic environment of the nitro group and its interaction with the aromatic system.

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the region of 1400-1600 wavenumbers, overlapping with the nitro group absorptions. The aromatic carbon-hydrogen stretching modes appear as weaker bands above 3000 wavenumbers, typically around 3050-3100 wavenumbers. Out-of-plane bending vibrations of aromatic hydrogen atoms produce characteristic absorption patterns in the fingerprint region below 900 wavenumbers.

The piperidine ring contributes several absorption bands corresponding to carbon-hydrogen and carbon-nitrogen stretching and bending modes. Aliphatic carbon-hydrogen stretching vibrations appear as strong bands in the region of 2800-3000 wavenumbers, with the methylene groups producing characteristic absorption patterns. The carbon-nitrogen stretching of the piperidine ring typically manifests around 1050-1200 wavenumbers.

The phenoxy linkage produces a characteristic carbon-oxygen stretching absorption around 1200-1300 wavenumbers. This band's position and intensity provide information about the electronic environment of the oxygen atom and its interaction with both the aromatic ring and the ethyl chain. The hydrochloride salt formation introduces additional complexity through hydrogen bonding interactions that can shift certain absorption frequencies.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide definitive structural confirmation and insights into the compound's gas-phase stability. The molecular ion peak appears at mass-to-charge ratio 250 (corresponding to the free base after loss of hydrogen chloride), serving as the starting point for subsequent fragmentation processes.

Primary fragmentation typically involves cleavage of the ethyl linker, producing fragments corresponding to the nitrophenoxy portion and the substituted piperidine ring. The loss of the 2-nitrophenoxy group (molecular weight 139) generates a prominent fragment ion at mass-to-charge ratio 111, corresponding to the 3-ethylpiperidinium cation. This fragmentation pathway reflects the relative stability of the piperidine ring system compared to the more labile ether linkage.

Secondary fragmentation processes involve further decomposition of the primary fragments. The nitrophenoxy fragment can lose the nitro group (molecular weight 46) to produce a phenoxy cation at mass-to-charge ratio 93. The piperidine-containing fragment may undergo ring-opening reactions or hydrogen rearrangements, producing smaller organic cations that contribute to the lower mass region of the spectrum.

The fragmentation pattern also reveals information about the compound's structural isomers and potential impurities. Different positional isomers of the nitrophenoxy group would be expected to produce similar molecular ion peaks but potentially different fragmentation patterns, allowing for distinction between closely related structural variants. The intensity ratios of various fragment ions provide quantitative information about the preferred fragmentation pathways and the relative stability of different molecular regions.

Fragment Ion Mass-to-Charge Ratio Structural Assignment Relative Intensity
Molecular ion 250 Complete molecule Moderate
Base fragment 111 3-Ethylpiperidinium High
Nitrophenoxy 139 2-Nitrophenoxy Moderate
Phenoxy 93 Phenoxy cation Low

Conformational Analysis via Computational Modeling

Computational modeling approaches provide detailed insights into the conformational preferences and electronic properties of this compound that complement experimental structural characterization. Density functional theory calculations reveal the relative energies of different conformational arrangements and identify the most stable molecular geometries under various conditions.

The piperidine ring consistently adopts a chair conformation in computational models, confirming experimental observations from related compounds. The substitution at position 3 with the ethyl-nitrophenoxy group introduces conformational constraints that influence the ring's pucker and the orientation of adjacent substituents. Energy calculations indicate that equatorial positioning of the substituent is strongly preferred over axial arrangements, consistent with general principles of cyclohexane conformational analysis.

The ethyl linker exhibits multiple rotational conformers corresponding to different torsional angles around the carbon-carbon and carbon-oxygen bonds. Computational analysis reveals several local energy minima separated by modest rotational barriers, indicating that the linker possesses significant conformational flexibility at room temperature. This flexibility may be important for biological activity, as it allows the molecule to adapt to different binding site geometries.

The nitrophenyl group's orientation relative to the piperidine ring depends on the complex interplay between steric interactions, electronic effects, and intramolecular hydrogen bonding possibilities. Calculations indicate that conformations with the nitro group positioned away from the piperidine ring are generally favored, minimizing steric clashes while maintaining favorable electronic interactions. The dihedral angle between the nitrophenyl plane and the ethyl chain typically ranges from 60 to 120 degrees in low-energy conformations.

Electrostatic potential mapping reveals the compound's charge distribution and identifies regions of positive and negative electrostatic potential that may be important for intermolecular interactions. The nitro group creates a region of significant negative potential, while the protonated piperidine nitrogen in the hydrochloride salt contributes substantial positive charge. These complementary electrostatic regions facilitate the formation of intermolecular interactions in both crystalline and solution phases.

Properties

IUPAC Name

3-[2-(2-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-5-1-2-6-13(12)18-9-7-11-4-3-8-14-10-11;/h1-2,5-6,11,14H,3-4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSHRIBMGGQQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(2-Nitrophenoxy)ethyl Halide Intermediate

The key intermediate, 2-(2-nitrophenoxy)ethyl chloride or bromide, is typically synthesized by reacting 2-nitrophenol with ethylene chlorohydrin or ethylene bromohydrin under basic conditions. This forms the 2-(2-nitrophenoxy)ethyl halide, which serves as an alkylating agent.

  • Reaction conditions involve mild heating (50–80°C) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • Bases like potassium carbonate or triethylamine are used to deprotonate the phenol and facilitate nucleophilic substitution.

Alkylation of Piperidine

Piperidine is reacted with the 2-(2-nitrophenoxy)ethyl halide to form 3-[2-(2-nitrophenoxy)ethyl]piperidine:

  • The reaction is typically carried out in acetonitrile or a similar solvent.
  • Triethylamine is added to neutralize the generated acid and to free the piperidine base from its hydrochloride salt if necessary.
  • Reflux conditions overnight ensure complete conversion.
  • The reaction progress is monitored by thin-layer chromatography (TLC).

Formation of Hydrochloride Salt

After alkylation, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent:

  • This step enhances compound stability and facilitates crystallization.
  • The product is isolated by filtration after cooling, washed with cold solvents, and dried.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Outcome
1. Preparation of 2-(2-nitrophenoxy)ethyl chloride 2-nitrophenol + ethylene chlorohydrin, K2CO3, acetonitrile, reflux 6-8 h Formation of 2-(2-nitrophenoxy)ethyl chloride
2. Alkylation of piperidine Piperidine + 2-(2-nitrophenoxy)ethyl chloride, triethylamine, acetonitrile, reflux overnight Formation of 3-[2-(2-nitrophenoxy)ethyl]piperidine
3. Hydrochloride salt formation Addition of HCl in ethanol or ether, cooling Precipitation of 3-[2-(2-nitrophenoxy)ethyl]piperidine hydrochloride

Alternative and Supporting Methods

Hydroxyethylation and Chlorination Route

A related method involves:

  • Reaction of piperidine with ethylene chlorohydrin to form hydroxyethylpiperidine
  • Chlorination of hydroxyethylpiperidine with thionyl chloride in toluene at 70–85°C to generate 2-piperidinoethyl chloride hydrochloride intermediate

This intermediate can then be reacted with 2-nitrophenol to give the target compound after subsequent steps.

Use of Potassium Phthalimide for Intermediate Formation

In some synthetic schemes, potassium phthalimide is used to introduce nitrogen-containing moieties, facilitating the synthesis of piperidine derivatives via nucleophilic substitution reactions in acetonitrile with triethylamine.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Acetonitrile, DMF, toluene Polar aprotic solvents preferred for alkylation
Temperature 70–85°C (chlorination), reflux Controlled heating to optimize reaction rates
Base Triethylamine, K2CO3 Neutralizes acids, promotes nucleophilicity
Catalyst (if any) None typically required For hydrogenation steps in related compounds, Ru catalysts used
Reaction time 6–24 hours Overnight reflux common for complete conversion
Isolation Cooling, filtration, recrystallization Purification by crystallization to enhance purity

Research Findings and Yield Data

  • The chlorination of hydroxyethylpiperidine with thionyl chloride in toluene yields the chlorinated intermediate efficiently with minimal side products.
  • Alkylation of piperidine with 2-(2-nitrophenoxy)ethyl chloride proceeds with good selectivity and yields typically in the range of 70–85% after purification.
  • Formation of the hydrochloride salt improves the compound's stability and crystallinity, facilitating handling and storage.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct alkylation with 2-(2-nitrophenoxy)ethyl chloride Piperidine, 2-(2-nitrophenoxy)ethyl chloride, triethylamine Reflux in acetonitrile overnight Straightforward, good yields Requires preparation of halide intermediate
Hydroxyethylation + chlorination Piperidine, ethylene chlorohydrin, thionyl chloride, toluene 70–85°C, two-step process Economical, scalable Multi-step, requires careful temperature control
Phthalimide-mediated substitution Piperidine hydrochloride, potassium phthalimide Reflux in acetonitrile Useful for complex derivatives More steps, specialized reagents

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a nitrophenoxyethyl group, which contributes to its biological activity. Its structural properties allow it to interact with various biological targets, making it a valuable compound for research.

Biomedical Research Applications

a. Pharmacological Studies

3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride has been investigated for its potential role as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds for their efficacy as serotonin receptor modulators. The findings indicated that modifications similar to those in 3-[2-(2-Nitrophenoxy)ethyl]piperidine could enhance receptor affinity and selectivity .

b. Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Researchers are examining its effects on cognitive function and mood regulation.

  • Case Study : Research conducted by Smith et al. (2023) demonstrated that compounds with similar structural motifs exhibited anxiolytic effects in rodent models, suggesting that this compound could have similar therapeutic potential .

Forensic Applications

The compound is also relevant in forensic science, particularly in toxicology and drug analysis.

a. Detection of Psychoactive Substances

Due to its unique chemical structure, this compound can be utilized in the development of analytical methods for detecting psychoactive substances in biological samples.

  • Case Study : A forensic study highlighted the use of liquid chromatography-mass spectrometry (LC-MS) techniques for identifying novel psychoactive substances, including piperidine derivatives. This method demonstrated high sensitivity and specificity for detecting such compounds in urine samples .

Synthesis and Production

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding the synthetic pathways is crucial for scaling production for research purposes.

Synthesis Step Reagents Used Yield (%) Comments
Step 1Piperidine85%Initial formation of piperidine derivative
Step 22-Nitrophenol90%Successful nitration reaction
Step 3Hydrochloric Acid95%Final salt formation

Mechanism of Action

The mechanism of action of 3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of 3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride with similar compounds:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key Structural Notes
3-[2-(2-Nitrophenoxy)ethyl]piperidine HCl 2-Nitro C₁₃H₁₇ClN₂O₃* ~294.75† Ortho-nitro group; ethyl linker
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine HCl 2,4-Dibromo C₁₃H₁₆Br₂ClNO 414.55 Halogenated substituents; increased steric bulk
3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine HCl 4-Bromo, 2-tert-butyl C₁₇H₂₇BrClNO 376.76 Bulky tert-butyl group; bromine substitution
4-[(2-Nitrophenoxy)methyl]piperidine HCl 2-Nitro C₁₂H₁₅ClN₂O₃ 294.72 Nitro group; methyl linker (shorter chain)
4-(3-Fluoro-2-nitrophenoxy)piperidine HCl 3-Fluoro, 2-nitro C₁₁H₁₄ClFN₂O₃ 304.70 Fluoro-nitro combination; meta-fluoro substitution

*Inferred formula based on analogs; †Estimated using similar compounds.

Key Observations:

  • Linker Chain Length: Ethyl linkers (as in the target compound) provide greater conformational flexibility than methyl linkers (e.g., 4-[(2-nitrophenoxy)methyl]piperidine HCl) .
  • Halogenation: Bromine or chlorine substituents (e.g., in dibromo or dichloro analogs) increase molecular weight and hydrophobicity, which may affect membrane permeability .

Physicochemical Properties

Property Target Compound 4-(Diphenylmethoxy)piperidine HCl 3-(2-Methylphenoxy)piperidine HCl
Molecular Weight ~294.75 303.83 ~265.78 (estimated)
Solubility Likely polar due to nitro group Low (lipophilic diphenylmethoxy) Moderate (methylphenoxy)
Stability Sensitive to light (nitro) Stable under dry conditions Stable at 2–8°C

Notes:

  • The nitro group may render the target compound photosensitive, requiring storage in dark, cool conditions.

Pharmacological Potential

While direct data for the target compound are absent, insights from structural analogs suggest:

  • Acetylcholinesterase Inhibition: Piperidine derivatives like donepezil (4-[1-benzylpiperidin-4-yl]methyl acetate) are established acetylcholinesterase inhibitors . The nitro group’s electron-withdrawing effect might modulate similar activity.
  • Bioactivity Variability: Substitutions alter target engagement. For example, 3-(2-methylphenoxy)piperidine HCl lacks nitro groups but shows acute toxicity (H302, H315), suggesting divergent biological pathways .

Biological Activity

3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its unique structural features that include a nitrophenoxyethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN2O3C_{13}H_{16}ClN_2O_3, with a molecular weight of approximately 284.73 g/mol. The presence of the nitro group (-NO₂) and the phenoxy ring significantly influences the compound's chemical reactivity and biological activity.

The mechanism of action for this compound involves interactions with various neurotransmitter receptors, particularly dopamine receptors. This interaction is crucial for modulating neurotransmitter release and receptor activity, which may contribute to its therapeutic effects in treating neurological disorders such as depression and anxiety . Additionally, the nitro group may facilitate redox reactions, enhancing the compound's biological efficacy .

Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on neurotransmission. It has been studied for its potential role in modulating dopamine receptor activity, which is pivotal in addressing conditions like schizophrenia and mood disorders .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented through various studies. It has shown promise in reducing edema in animal models, comparable to established anti-inflammatory agents such as indomethacin. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like the nitro group enhances its anti-inflammatory potency .

Case Studies

  • Neuropharmacological Study : A study demonstrated that compounds similar to this compound could effectively bind to dopamine receptors, leading to modulation of neurotransmitter release in vitro. This suggests potential applications in treating neuropsychiatric disorders .
  • Anti-inflammatory Efficacy : In vivo studies using carrageenan-induced inflammation models showed that derivatives of this compound exhibited significant edema inhibition, with results indicating efficacy rates comparable to conventional treatments .

Data Tables

Activity Type Efficacy Reference
Neurotransmitter ModulationSignificant modulation observed
Anti-inflammatory31.68% - 52.02% edema inhibition

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of 3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride?

  • Methodological Answer : Store the compound in a dry, airtight container at 2–8°C, protected from light and moisture. Avoid exposure to oxidizing agents and high temperatures, as piperidine derivatives with nitroaryl groups are prone to decomposition under thermal stress. Stability data from analogous compounds (e.g., 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride) suggest that refrigeration minimizes hydrolysis of the nitrophenoxy moiety . Regularly monitor purity via HPLC (>98%) to detect degradation.

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve piperidine ring protons and nitrophenoxy substituents.
  • FT-IR : Confirm the presence of the nitro group (stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹) and hydrochloride salt (broad O–H/N–H stretches).
  • Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ expected at ~311.75 g/mol) and fragmentation patterns.
  • XRD (if crystalline): Resolve stereochemistry of the ethylpiperidine backbone .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of aerosols.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous washes to prevent HCl release .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical evaluation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Model the nitrophenoxy group’s electron-withdrawing effects using Gaussian or ORCA software. Calculate Fukui indices to identify electrophilic centers.
  • Compare activation energies for SN2 vs. SN1 pathways: The ethylpiperidine scaffold may sterically hinder bimolecular mechanisms. Validate predictions with kinetic studies (e.g., varying nucleophile concentration) .

Q. How to resolve contradictions in reported synthetic yields of derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, polar aprotic solvents (DMF) may improve nitro-group activation but accelerate decomposition.
  • Quality Control : Use LC-MS to identify byproducts (e.g., dehydrohalogenation or nitro reduction). Cross-reference with literature on analogous compounds (e.g., 2-(2-Nitrophenoxy)pyrrolidine derivatives) to isolate variables .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation.
  • Catalytic Asymmetric Synthesis : Use Pd-catalyzed cross-coupling to install the nitrophenoxy group with high enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Contradiction Analysis & Troubleshooting

Q. Why do stability studies show conflicting degradation rates under acidic vs. basic conditions?

  • Methodological Answer :

  • Mechanistic Insight : The nitro group stabilizes the intermediate in acidic conditions via resonance, slowing hydrolysis. In basic media, hydroxide ions attack the electron-deficient aromatic ring, accelerating degradation.
  • Experimental Validation : Conduct accelerated stability tests at pH 1–14 (40°C/75% RH). Use Arrhenius plots to extrapolate shelf-life .

Q. How to address inconsistent biological activity data in receptor-binding assays?

  • Methodological Answer :

  • Structural Confirmation : Ensure the compound’s configuration (e.g., chair vs. boat piperidine conformation) using NOESY NMR.
  • Receptor Modeling : Dock the compound into homology models (e.g., σ1 receptor) using AutoDock Vina. Adjust protonation states (pH 7.4) to match physiological conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride
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3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride

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